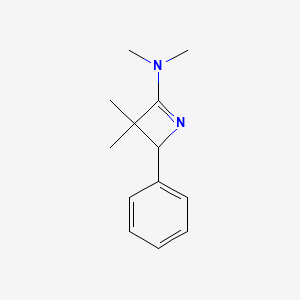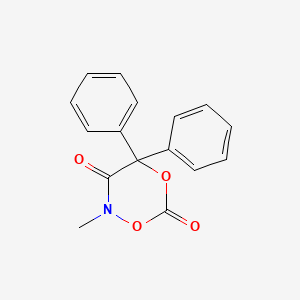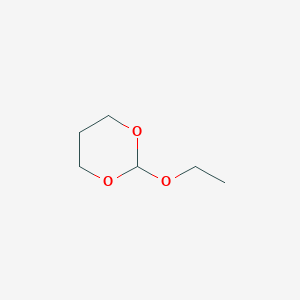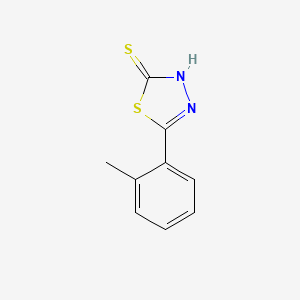![molecular formula C17H14N4O3 B14449084 N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide CAS No. 77746-91-9](/img/structure/B14449084.png)
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a methyl group and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. This intermediate is then subjected to further reactions to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzylic position .
Aplicaciones Científicas De Investigación
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives and benzamide derivatives, such as:
- N-(4-methyl-3-nitrophenyl)benzamide
- 4-Methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
Uniqueness
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 77746-91-9 | |
Fórmula molecular |
C17H14N4O3 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(18-17(22)13-5-3-2-4-6-13)20(19-12)14-7-9-15(10-8-14)21(23)24/h2-11H,1H3,(H,18,22) |
Clave InChI |
BMAMQAZJYKHCSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)

